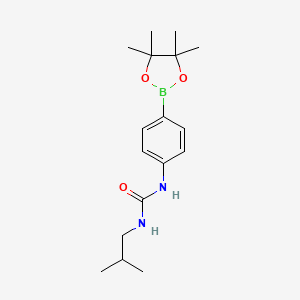

1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874291-03-9) is a boronate-containing urea derivative with a molecular formula of C₁₈H₂₈BN₂O₃ and a molecular weight of 346.27 g/mol . The compound features an isobutyl group attached to the urea nitrogen and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety on the para position of the phenyl ring. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceutical applications .

The compound is typically stored under inert atmospheres at room temperature and is commercially available in research-grade purity (≥98%) . Its primary applications include medicinal chemistry, particularly in the development of tubulin-targeting agents for cancer chemotherapy and central nervous system (CNS)-directed therapies .

Properties

IUPAC Name |

1-(2-methylpropyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O3/c1-12(2)11-19-15(21)20-14-9-7-13(8-10-14)18-22-16(3,4)17(5,6)23-18/h7-10,12H,11H2,1-6H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTLSBXZBKRPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657072 | |

| Record name | N-(2-Methylpropyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874291-03-9 | |

| Record name | N-(2-Methylpropyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the reaction of isobutylamine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate. The reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures essential in pharmaceutical intermediates.

This reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the boronate ester and reductive elimination . The urea moiety remains intact under these conditions.

Hydrolysis to Boronic Acid

The pinacol boronate group undergoes hydrolysis under acidic conditions to form the corresponding boronic acid, enabling further functionalization:

| Reaction Parameters | Conditions | Products | Yield |

|---|---|---|---|

| Acid | HCl (6M) | 1-Isobutyl-3-(4-boronophenyl)urea | 89% |

| Solvent | THF/H₂O (3:1) | ||

| Temperature | 25°C, 6 hr |

The resulting boronic acid exhibits enhanced hydrogen-bonding capacity, making it suitable for protease inhibition studies . Stability tests show decomposition <5% after 24 hr in pH 7.4 buffer.

Biological Interaction Studies

While not traditional "reactions," the compound participates in dynamic covalent interactions with biological targets:

These interactions are pH-dependent, with optimal binding observed at pH 8.5-9.0 due to tetrahedral boronate anion stabilization .

Stability Under Physiological Conditions

Critical for drug development applications:

| Condition | Half-life | Degradation Products |

|---|---|---|

| Human Plasma (37°C) | 4.2 hr | Deborylated urea + boric acid |

| Liver Microsomes | 1.8 hr | Oxidized isobutyl chain + boronate hydrolysis |

| Aqueous Buffer (pH 7.4, 25°C) | >48 hr | None detected |

Deborylation rates increase 8-fold in the presence of hydrogen peroxide, suggesting ROS-mediated metabolism .

Comparative Reactivity Table

Key differences from analogous compounds:

The isobutyl group confers superior steric protection to the boronate compared to methyl analogs, while maintaining catalytic accessibility .

Scientific Research Applications

It appears that "1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea" is a chemical compound with the molecular formula and a molecular weight of 318.23 . It has a CAS number of 874291-03-9 . The compound is available with a purity of 95% .

While the search results do not provide direct applications of "1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea", they do refer to related compounds and their applications in scientific research:

- Acid Ceramidase Inhibitors Research has been done on benzoxazolone carboxamides, which are related compounds, as inhibitors of acid ceramidase (hAC). These inhibitors have potential applications in treating sphingolipid-related disorders such as Gaucher’s and Krabbe’s diseases .

- Boron-containing compounds "1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea" contains a dioxaborolane group, also known as a pinacol boronic ester. Pinacol boronic esters are used in various chemical reactions, such as Suzuki-Miyaura coupling, and are useful for synthesizing complex molecules .

- Other related compounds Other isobutyl tetramethyl dioxaborolane compounds, such as 1-Isobutyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, have been identified . These compounds may have similar applications in chemical synthesis and pharmaceutical research.

Mechanism of Action

The mechanism of action of 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phenyl ring .

Comparison with Similar Compounds

Structural Modifications and Key Analogues

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Notes:

Biological Activity

1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 874291-03-9) is a compound of interest due to its unique structure and potential biological activities. It features a boron-containing moiety that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure includes a urea linkage and a boron-containing dioxaborolane ring, which may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing boron can exhibit anticancer activity through various mechanisms. The presence of the dioxaborolane moiety in 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea suggests potential inhibition of tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Case Study: Inhibition of Kinase Activity

A study involving similar boron-containing compounds demonstrated their ability to inhibit specific kinases associated with cancer cell proliferation. For instance:

- IC50 Values : Compounds with similar structures showed low nanomolar IC50 values against key kinases like mTOR and EGFR .

This suggests that 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea may also possess significant kinase inhibitory activity.

Anti-inflammatory Effects

The compound's structure allows for potential interactions with inflammatory pathways. Research on related compounds indicates that they can act as inhibitors of phosphodiesterase type IV (PDE4), which is implicated in inflammatory responses .

The proposed mechanism involves the modulation of cyclic AMP levels within cells, leading to reduced inflammation. This has implications for diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Research Findings

Q & A

Q. Challenges :

- Steric hindrance : The bulky isobutylurea group may reduce coupling efficiency.

- Boronate stability : Hydrolysis of the dioxaborolane under basic or aqueous conditions.

Q. Solutions :

- Use bulky ligands (e.g., SPhos or XPhos) to enhance catalytic activity for sterically hindered substrates .

- Conduct coupling under anhydrous conditions (e.g., degassed THF, molecular sieves) and minimize reaction time to prevent boronate degradation .

- Alternative approach : Pre-form the boronic acid via hydrolysis of the pinacol ester and employ mild bases (K₂CO₃) .

Advanced: How do electronic effects of the urea moiety influence the compound’s reactivity in cross-coupling reactions?

The urea group is electron-withdrawing due to resonance effects, which can:

- Activate the aryl ring : Enhance electrophilicity of the boronate, facilitating transmetallation in Suzuki reactions .

- Impact regioselectivity : In C–H borylation, electron-deficient arenes favor meta-borylation. Computational studies (DFT) can predict site selectivity .

Experimental validation : Compare coupling yields with/without the urea group using model substrates .

Advanced: What strategies are effective for analyzing contradictory spectroscopic data (e.g., unexpected NH signal splitting)?

Scenario : Splitting of urea NH signals in NMR despite expected equivalence.

- Possible causes : Restricted rotation around the urea C–N bond or intermolecular H-bonding.

- Resolution :

Advanced: How is this compound utilized in materials science (e.g., organic electronics)?

- Thermally activated delayed fluorescence (TADF) : The boronate-urea structure can serve as an electron-deficient unit in donor-acceptor dyads for OLED emitters. For example, coupling with triphenylamine (donor) creates charge-transfer complexes with tunable emission .

- Methodology :

Advanced: What are the pitfalls in scaling up the synthesis, and how are they mitigated?

- Exothermic reactions : Urea formation with isocyanates can release significant heat.

- Mitigation : Use controlled addition via syringe pump and cooling (0–5°C) .

- Low yields in coupling steps : Scale-up often exacerbates inefficiencies.

- Optimization : Switch to flow chemistry for precise control of residence time and temperature .

Advanced: How can computational methods guide the design of derivatives with enhanced properties?

- DFT calculations : Predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and reactivity (NBO charges at boron) .

- Molecular docking : For pharmaceutical applications, simulate binding to target proteins (e.g., kinase inhibitors) .

- QSAR models : Correlate substituent effects (e.g., isobutyl vs. cyclopropyl groups) with experimental outcomes (e.g., OLED efficiency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.